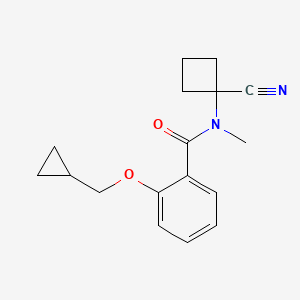

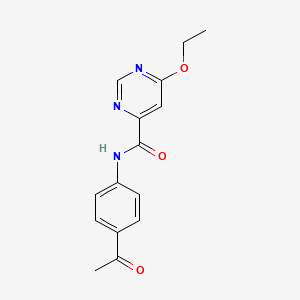

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand, has been elucidated by multinuclear NMR spectroscopy (1H, 13C, 31P NMR) and elemental analysis .Chemical Reactions Analysis

In a related compound, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Wissenschaftliche Forschungsanwendungen

Electrochromic Properties

- Novel Anodic Electrochromic Aromatic Polyamides : A study by Chang and Liou (2008) discusses aromatic polyamides with pendent units that show strong UV-vis absorption and photoluminescence, indicating potential applications in electrochromic devices (Chang & Liou, 2008).

Synthesis and Characterization of Aromatic Polyamides

- Aromatic Polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide : Choi and Jung (2004) prepared new aromatic polyamides containing n-alkylphenylimide units, highlighting the enhanced thermal stability and solubility, which can be crucial in material science (Choi & Jung, 2004).

Novel Pyrido and Thieno Pyrimidines Synthesis

- Synthesis of Novel Pyrido and Thieno Pyrimidines : A study by Bakhite et al. (2005) on the synthesis of various pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles presents a potential for developing new chemotherapeutic agents (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Heterocycles

- Condensation for N,O- and N,N-Heterocycles : Moskvina, Shilin, and Khilya (2015) explored the synthesis of various heterocycles, which are essential in the development of pharmaceuticals (Moskvina, Shilin, & Khilya, 2015).

Synthesis of Antitumor Agents

- Dasatinib Synthesis : The synthesis of dasatinib, an antitumor agent, as discussed by Zang Jia-liang, Chen Yi-fen, and Jie Yafei (2009), shows the application in medicinal chemistry (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).

Crystal Structure Analysis

- Crystal Structure of N-(4-acetylphenyl)quinoline-3-carboxamide : The study by Polo-Cuadrado et al. (2021) on the crystal structure of a related compound could provide insights into molecular modeling and drug design (Polo-Cuadrado et al., 2021).

HIV Integrase Inhibitors

- Dihydroxypyrimidine Carboxamides as HIV Integrase Inhibitors : Summa et al. (2006) discuss the development of potent and selective HIV integrase inhibitors, a crucial area in HIV/AIDS treatment (Summa et al., 2006).

Bioactive Pyridine Compounds

- Synthesis and Characterization of Selective Pyridine Compounds : Abdel-Raheem et al. (2021) synthesized bioactive pyridine compounds with potential applications in pest control (Abdel-Raheem et al., 2021).

Anticancer and Anti-inflammatory Agents

- Novel Pyrazolopyrimidines as Anticancer Agents : Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives, highlighting their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

Environmental Fate of Degradation Products

- Environmental Fate of Alkylphenol Ethoxylate Surfactants : Hawrelak, Bennett, and Metcalfe (1999) examined the environmental fate of certain non-ionic surfactants, essential for assessing environmental impact (Hawrelak, Bennett, & Metcalfe, 1999).

Analgesic and Antiparkinsonian Activities

- Synthesis and Activities of Pyridine Derivatives : Amr, Maigali, and Abdulla (2008) discuss the synthesis of pyridine derivatives with potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).

Peptide Synthesis

- Protection of Carboxamide Functions for Peptide Synthesis : Sieber and Riniker (1991) address the protection of carboxamide functions in peptide synthesis, a crucial technique in peptide drug development (Sieber & Riniker, 1991).

Zukünftige Richtungen

Research in the field of pyrimidines is ongoing, with numerous methods for the synthesis of pyrimidines being described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that there could be potential for future research and development in this area.

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-14-8-13(16-9-17-14)15(20)18-12-6-4-11(5-7-12)10(2)19/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKBSYYYQHOJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)

![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)

![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)